molecular formula C13H15ClN2O B11782530 1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride

1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride

Cat. No.: B11782530
M. Wt: 250.72 g/mol
InChI Key: LRROLZLQCCIPGZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C₁₃H₁₅ClN₂O. It is a piperidine derivative, often used in research and industrial applications. This compound is known for its unique structure, which includes a benzyl group, a piperidine ring, and a carbonitrile group.

Preparation Methods

The synthesis of 1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures.

Scientific Research Applications

1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4-oxopiperidine-3-carbonitrile hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

1-benzyl-4-oxopiperidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11;/h1-5,12H,6-7,9-10H2;1H

InChI Key

LRROLZLQCCIPGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)C#N)CC2=CC=CC=C2.Cl

Origin of Product

United States

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